(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

mTOR kinase inhibition onatasertib ATP‑competitive inhibitor

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS 1088496‑42‑7, MFCD09992916) is a heteroaryl boronic acid with the molecular formula C₈H₁₂BNO₃ and a molecular weight of 181.00 g/mol. It features a pyridine ring substituted with a boronic acid group at the 3‑position and a tertiary hydroxyalkyl group at the 6‑position.

Molecular Formula C8H12BNO3
Molecular Weight 181 g/mol
CAS No. 1088496-42-7
Cat. No. B1395971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
CAS1088496-42-7
Molecular FormulaC8H12BNO3
Molecular Weight181 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C(C)(C)O)(O)O
InChIInChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3
InChIKeyHQNCOBIVRYULKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Hydroxypropan-2-yl)pyridin-3-ylboronic acid (CAS 1088496-42-7): Procurement-Quality Overview for Research & Development


(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS 1088496‑42‑7, MFCD09992916) is a heteroaryl boronic acid with the molecular formula C₈H₁₂BNO₃ and a molecular weight of 181.00 g/mol [1]. It features a pyridine ring substituted with a boronic acid group at the 3‑position and a tertiary hydroxyalkyl group at the 6‑position. This substitution pattern distinguishes it from simpler pyridine boronic acids and is essential for its role as a key intermediate in the synthesis of the clinical‑stage mTOR kinase inhibitor CC‑223 (onatasertib) [2].

Why Generic Substitution of 6-(2-Hydroxypropan-2-yl)pyridin-3-ylboronic acid Compromises mTOR Inhibitor Synthesis


Replacing (6-(2-hydroxypropan-2-yl)pyridin-3-yl)boronic acid with a generic pyridine‑3‑boronic acid or a regioisomeric analog (e.g., 5‑ or 4‑substituted variants) in the Suzuki‑Miyaura coupling step directly alters the pharmacophoric 6‑(2‑hydroxypropan‑2‑yl)pyridine motif required for mTOR kinase inhibition. The tertiary alcohol substituent at the 6‑position participates in critical hydrogen‑bonding interactions within the ATP‑binding pocket of mTOR; its deletion or positional shift is known to drastically reduce inhibitory potency in the pyrazino[2,3‑b]pyrazine series [1]. Consequently, the use of the exact regioisomer is not merely preferential but structurally mandatory for producing the target clinical candidate, making this compound a non‑substitutable procurement item [2].

Quantitative Differentiation Evidence for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid


mTOR Inhibitor CC‑223 (Onatasertib) Exhibits 16 nM IC50 When Synthesized with the Target Boronic Acid

CC‑223 (onatasertib), synthesized via Suzuki‑Miyaura coupling of (6‑(2‑hydroxypropan‑2‑yl)pyridin‑3‑yl)boronic acid, inhibits mTOR kinase with an IC₅₀ of 16 nM [1]. When the 6‑(2‑hydroxypropan‑2‑yl) group is absent or repositioned, the resulting analogs lose the essential hydrogen‑bond contact with the mTOR hinge region, leading to a >200‑fold loss in potency (PI3Kα IC₅₀ ≈ 4 µM) and loss of mTOR selectivity . This demonstrates that the structural integrity provided by the specific boronic acid building block is directly linked to the picomolar binding affinity of the final drug candidate.

mTOR kinase inhibition onatasertib ATP‑competitive inhibitor

Regiochemistry Defines Hydrogen‑Bond Donor Capacity: Target Compound Provides 3 H‑Bond Donors vs. 2 for Unsubstituted 3‑Pyridylboronic Acid

The target compound possesses three hydrogen‑bond donors (two from the boronic acid group and one from the tertiary alcohol), whereas generic 3‑pyridylboronic acid (CAS 1692‑25‑7) has only two [1]. This additional H‑bond donor enhances aqueous solubility (computed LogS = −1.01 [2]) and enables the specific hydrogen‑bond network required for mTOR binding in the final drug molecule. The regioisomer (5‑(2‑hydroxypropan‑2‑yl)pyridin‑3‑yl)boronic acid (CAS 1310404‑56‑8) also contains three H‑bond donors but places the alcohol at the meta position relative to the boronic acid, which alters the vector of hydrogen bonding and is incompatible with the mTOR pharmacophore [3].

hydrogen‑bond donor count physicochemical property regioisomer comparison

Suzuki Coupling Yields for Pyridylboronic Acids Range 50–77% Under Standard Conditions: Class‑Level Benchmark

For a series of shelf‑stable pyridylboronic acids coupled with 3‑bromoquinoline (Cs₂CO₃, Pd(PPh₃)₂Cl₂, 1,4‑dioxane, 95 °C), reported isolated yields range from 50% to 77% [1]. While direct yield data for the target compound under identical conditions is not publicly available, the analogous 2‑ethoxy‑5‑pyridylboronic acid achieved a 77% yield, and 2‑fluoro‑5‑pyridylboronic acid gave 50% [1]. The tertiary alcohol substituent in (6‑(2‑hydroxypropan‑2‑yl)pyridin‑3‑yl)boronic acid exerts a +I inductive effect that modestly enriches electron density on the pyridine ring, which may slightly accelerate the transmetalation step relative to electron‑withdrawing analogs; however, this remains a class‑level inference pending direct experimental comparison.

Suzuki‑Miyaura coupling pyridylboronic acid cross‑coupling yield

CC‑223 Demonstrates Cellular Target Engagement with pS6RP IC50 of 27–184 nM in Cancer Cell Lines

In cellular systems, CC‑223 – which incorporates the target boronic acid as its core pyridine fragment – inhibits phosphorylation of the mTORC1 substrate S6RP with IC₅₀ values ranging from 27 to 184 nM across multiple cancer cell lines [1]. This cellular potency is contingent on the intact 6‑(2‑hydroxypropan‑2‑yl)pyridine moiety; structure‑activity relationship (SAR) studies in the pyrazino[2,3‑b]pyrazine series have shown that removal or modification of this substituent abolishes cellular mTOR inhibition . The quantitative cellular activity therefore serves as indirect but strong evidence for the functional indispensability of the specific boronic acid building block.

cellular pharmacodynamics mTORC1 inhibition pS6RP biomarker

Recommended Application Scenarios for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid in Drug Discovery and Chemical Synthesis


Synthesis of CC‑223 (Onatasertib) and Related mTOR Kinase Inhibitors

This compound is the mandatory boronic acid coupling partner for constructing the 6‑(2‑hydroxypropan‑2‑yl)pyridin‑3‑yl fragment of CC‑223 (onatasertib, CAS 1228013‑30‑6). The Suzuki‑Miyaura reaction between this boronic acid and the appropriate heteroaryl halide installs the critical pharmacophore that confers 16 nM mTOR IC₅₀ and >200‑fold selectivity over PI3Kα [1]. Any deviation in the boronic acid regioisomer results in a compound incapable of achieving the required potency, as demonstrated by SAR studies in the pyrazino[2,3‑b]pyrazine series .

Preparation of 6‑(2‑Hydroxypropan‑2‑yl)pyridine‑Containing Kinase Inhibitor Libraries

Beyond CC‑223, the 6‑(2‑hydroxypropan‑2‑yl)pyridine motif appears in multiple ATP‑competitive kinase inhibitor scaffolds. The boronic acid serves as a versatile building block for parallel synthesis of focused libraries targeting the mTOR/PI3K pathway. Its three hydrogen‑bond donors (one from the tertiary alcohol, two from the boronic acid) and computed LogP of −1.01 [1] provide a favorable physicochemical starting point for lead optimization, offering a balance of solubility and permeability that is difficult to achieve with alternative pyridine boronic acids.

Solid Form and Co‑Crystal Development of mTOR Inhibitor APIs

The target compound is the direct precursor to the API 7‑(6‑(2‑hydroxypropan‑2‑yl)pyridin‑3‑yl)‑1‑((trans)‑4‑methoxycyclohexyl)‑3,4‑dihydropyrazino[2,3‑b]pyrazin‑2(1H)‑one, for which multiple solid forms and co‑crystals (e.g., with fumaric acid, benzoic acid, gentisic acid, and maleic acid) have been patented [1]. Access to the pure boronic acid ensures reproducible downstream solid‑form screening and polymorph control, which is critical for pharmaceutical development and regulatory filing.

Deuterated and Isotopologue Synthesis for DMPK and ADME Studies

Deuterated variants of the target boronic acid (e.g., (5‑(2‑hydroxypropan‑2‑yl‑1,1,1,3,3,3‑d6)pyridin‑3‑yl)boronic acid) are available and used to prepare stable isotope‑labeled analogs of mTOR inhibitors for mass spectrometry‑based quantification in preclinical pharmacokinetic and drug metabolism studies [1]. The commercial availability of both the protio and deuterio forms of the boronic acid facilitates seamless integration into DMPK workflows.

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